Cas no 571186-93-1 (Imatinib (Piperidine)-N,N-dioxide)

Imatinib (Piperidine)-N,N-dioxide is a chemically modified derivative of imatinib, featuring an oxidized piperidine ring to form an N,N-dioxide moiety. This structural modification enhances the compound's solubility and stability, potentially improving its pharmacokinetic properties. The N,N-dioxide functional group may also influence binding affinity and selectivity toward target kinases, such as BCR-ABL, making it a candidate for further research in tyrosine kinase inhibition. Its synthetic route allows for precise control over oxidation, ensuring high purity and reproducibility. This derivative is primarily used in preclinical studies to explore structure-activity relationships and optimize drug efficacy while minimizing off-target effects.
Imatinib (Piperidine)-N,N-dioxide structure
571186-93-1 structure
商品名:Imatinib (Piperidine)-N,N-dioxide
CAS番号:571186-93-1
MF:C29H31N7O3
メガワット:525.6015
MDL:MFCD23795350
CID:847190

Imatinib (Piperidine)-N,N-dioxide 化学的及び物理的性質

名前と識別子

    • iMatinib related substance B
    • Imatinib (Piperidine)-N,N-dioxide
    • 4-[(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
    • RD-0071
    • iMatinibrelatedsubstanceB
    • 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
    • MFKGVMIUOYNDCV-UHFFFAOYSA-N
    • 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)-methyl]-N-{4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl}-benzamide
    • 4-[(4-Methyl-1,4-d
    • MDL: MFCD23795350
    • インチ: 1S/C29H31N7O3/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36(39)16-14-35(2,38)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
    • InChIKey: MFKGVMIUOYNDCV-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+]1(C([H])([H])C2C([H])=C([H])C(C(N([H])C3C([H])=C([H])C(C([H])([H])[H])=C(C=3[H])N([H])C3=NC([H])=C([H])C(C4=C([H])N=C([H])C([H])=C4[H])=N3)=O)=C([H])C=2[H])C([H])([H])C([H])([H])[N+](C([H])([H])[H])(C([H])([H])C1([H])[H])[O-]

計算された属性

  • せいみつぶんしりょう: 525.248838g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.4
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 回転可能化学結合数: 7
  • どういたいしつりょう: 525.248838g/mol
  • 単一同位体質量: 525.248838g/mol
  • 水素結合トポロジー分子極性表面積: 116Ų
  • 重原子数: 39
  • 複雑さ: 800
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • PSA: 138.66000
  • LogP: 4.67910

Imatinib (Piperidine)-N,N-dioxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I906782-250mg
IMatinib related substance B
571186-93-1 95%
250mg
2,699.10 2021-05-17
1PlusChem
1P003RG1-100mg
Imatinib Related Substance B
571186-93-1 95%
100mg
$120.00 2025-03-21
Ambeed
A725895-250mg
IMatinib related substance B
571186-93-1 98%
250mg
$296.0 2024-04-18
eNovation Chemicals LLC
D595186-1g
4-[(4-Methyl-1,4-dioxido-1-piperazinyl)Methyl]-N-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyriMidinyl]aMino]phenyl]benzaMide
571186-93-1 95%
1g
$280 2025-02-25
eNovation Chemicals LLC
D595186-1g
4-[(4-Methyl-1,4-dioxido-1-piperazinyl)Methyl]-N-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyriMidinyl]aMino]phenyl]benzaMide
571186-93-1 95%
1g
$280 2025-02-18
Chemenu
CM342199-100mg
4-[(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
571186-93-1 95%+
100mg
$299 2023-02-02
eNovation Chemicals LLC
D595186-1g
4-[(4-Methyl-1,4-dioxido-1-piperazinyl)Methyl]-N-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyriMidinyl]aMino]phenyl]benzaMide
571186-93-1 95%
1g
$280 2024-06-05
SHENG KE LU SI SHENG WU JI SHU
sc-396303-1 mg
Imatinib (Piperidine)-N,N-dioxide,
571186-93-1
1mg
¥2,708.00 2023-07-10
Aaron
AR003ROD-100mg
IMatinib related substance B
571186-93-1 95%
100mg
$112.00 2025-01-22
A2B Chem LLC
AB74737-100mg
iMatinib related substance B
571186-93-1 95%
100mg
$120.00 2024-04-19

Imatinib (Piperidine)-N,N-dioxide 合成方法

Imatinib (Piperidine)-N,N-dioxide 関連文献

Imatinib (Piperidine)-N,N-dioxideに関する追加情報

Comprehensive Overview of Imatinib (Piperidine)-N,N-dioxide (CAS No. 571186-93-1): Mechanism, Applications, and Research Insights

Imatinib (Piperidine)-N,N-dioxide (CAS No. 571186-93-1) is a chemically modified derivative of the well-known tyrosine kinase inhibitor Imatinib. This compound has garnered significant attention in pharmaceutical research due to its potential enhanced solubility and metabolic stability compared to its parent molecule. The piperidine-N,N-dioxide moiety introduces unique physicochemical properties, making it a subject of interest for drug formulation and targeted therapy development.

In recent years, the search for optimized kinase inhibitors has surged, with researchers exploring derivatives like Imatinib (Piperidine)-N,N-dioxide to address limitations such as bioavailability and resistance. Keywords like "Imatinib derivatives for cancer therapy" and "CAS 571186-93-1 solubility enhancement" reflect growing user interest in this niche. The compound’s mechanism involves binding to ATP sites of aberrant kinases, similar to Imatinib, but with potential modifications in binding affinity due to the N,N-dioxide group.

From an SEO perspective, queries such as "How does Imatinib (Piperidine)-N,N-dioxide differ from Imatinib?" or "Applications of CAS 571186-93-1 in oncology" highlight user intent for comparative and application-focused content. Studies suggest this derivative may exhibit improved pharmacokinetics, a hot topic in precision medicine discussions. Its role in overcoming drug resistance—a major challenge in chronic myeloid leukemia (CML) treatment—is also under investigation.

The synthesis of Imatinib (Piperidine)-N,N-dioxide typically involves oxidation of the piperidine ring in Imatinib, yielding a polar functional group that may enhance water solubility. This aligns with trends in drug delivery optimization, a frequently searched topic in pharmaceutical sciences. Analytical techniques like HPLC and NMR are critical for characterizing CAS No. 571186-93-1, ensuring purity for preclinical studies.

Beyond oncology, researchers are exploring this derivative’s potential in autoimmune disorders and fibrotic diseases, areas where kinase inhibition plays a key role. User searches for "novel Imatinib analogs 2024" or "Piperidine-N,N-dioxide drug candidates" indicate demand for cutting-edge updates. Collaborative efforts between academia and biotech firms are accelerating its translational research.

In summary, Imatinib (Piperidine)-N,N-dioxide (CAS No. 571186-93-1) represents an innovative stride in kinase inhibitor refinement. Its development resonates with current trends in personalized therapy and drug reformulation, addressing both scientific and patient-centric needs. As research progresses, this compound may pave the way for next-generation therapeutics with improved efficacy and safety profiles.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:571186-93-1)Imatinib (Piperidine)-N,N-dioxide
A931431
清らかである:99%
はかる:250mg
価格 ($):266.0